molecular formula C11H13NO7 B12321073 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol

2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol

Cat. No.: B12321073
M. Wt: 271.22 g/mol
InChI Key: DUYYBTBDYZXISX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol is a complex organic compound that features a nitrophenoxy group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrophenol with an oxirane derivative under basic conditions to form the nitrophenoxy oxirane intermediate. This intermediate is then subjected to ring-opening reactions with suitable nucleophiles to yield the desired oxolane-3,4-diol structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the oxolane ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-5-(4-aminophenoxy)oxolane-3,4-diol: Similar structure but with an amino group instead of a nitro group.

    2-(Hydroxymethyl)-5-(4-methoxyphenoxy)oxolane-3,4-diol: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYYBTBDYZXISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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